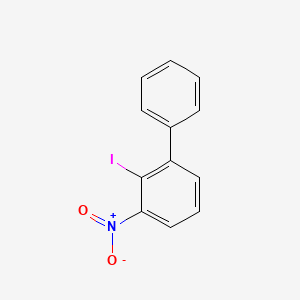

2-Iodo-3-nitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

87666-87-3 |

|---|---|

Molecular Formula |

C12H8INO2 |

Molecular Weight |

325.10 g/mol |

IUPAC Name |

2-iodo-1-nitro-3-phenylbenzene |

InChI |

InChI=1S/C12H8INO2/c13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)14(15)16/h1-8H |

InChI Key |

DRXIHRCXPXDZHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Iodo-3-nitro-1,1'-biphenyl

Executive Summary

This technical guide outlines a robust, high-fidelity synthesis protocol for 2-Iodo-3-nitro-1,1'-biphenyl , a critical intermediate often employed in the construction of fused heteroaromatic systems such as carbazoles and phenanthridines.

Unlike non-selective nitration methods that yield difficult-to-separate isomers, this protocol utilizes a regioselective modular approach . By establishing the biphenyl core via Suzuki-Miyaura cross-coupling prior to installing the iodine functionality via a Sandmeyer transformation, we ensure precise placement of substituents. This methodology minimizes purification bottlenecks and maximizes overall yield, making it suitable for both discovery-phase medicinal chemistry and process scale-up.

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge of 2-iodo-3-nitro-1,1'-biphenyl lies in the contiguous substitution pattern (1-phenyl, 2-iodo, 3-nitro) on the central benzene ring. Direct electrophilic substitution (iodination or nitration) of a biphenyl core is governed by orth/para directing effects that typically favor the 4-position or result in mixtures.

To guarantee regiochemical integrity, we disconnect the molecule at the C–I bond (transforming to an amine) and the biaryl C–C bond.

Strategic Route:

-

C–C Bond Formation: Suzuki-Miyaura coupling of commercially available 2-bromo-6-nitroaniline with phenylboronic acid . The amino group acts as a masked iodide and directs the coupling to the bromine position due to the oxidative addition preference of Pd(0) for C–Br over C–NH2.

-

Functional Group Interconversion: Conversion of the amine to the iodide via a Sandmeyer reaction .

Retrosynthesis Diagram

Caption: Retrosynthetic logic disconnecting the target into a modular biaryl coupling followed by diazotization.

Part 2: Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitrobiphenyl

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Construct the biaryl core while preserving the nitro and amino functionalities.

Materials

| Reagent | Equiv. | Role |

| 2-Bromo-6-nitroaniline | 1.0 | Electrophile |

| Phenylboronic Acid | 1.2 - 1.5 | Nucleophile |

| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst |

| Na₂CO₃ (2M aq.) | 3.0 | Base |

| 1,4-Dioxane / Water | 4:1 v/v | Solvent System |

Protocol

-

Setup: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-bromo-6-nitroaniline (1.0 equiv) and phenylboronic acid (1.2 equiv).

-

Solvent & Degassing: Add the 1,4-dioxane solvent.[1] Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly under a positive stream of inert gas.

-

Base Addition: Add the degassed 2M Na₂CO₃ solution.

-

Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) for the disappearance of the bromide.

-

Scientist's Note: The product (amine) is more polar than the starting bromide. If the reaction stalls, add an additional 0.2 equiv of boronic acid and 1 mol% catalyst.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and water. Separate phases. Extract the aqueous layer twice with ethyl acetate. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂). Gradient elution (5% → 20% EtOAc in Hexanes) typically yields the product as an orange/red solid.

Step 2: Synthesis of 2-Iodo-3-nitro-1,1'-biphenyl

Reaction Type: Sandmeyer Reaction (Diazotization-Iodination) Objective: Replace the amino group with an iodine atom.

Materials

| Reagent | Equiv. | Role |

| 2-Amino-3-nitrobiphenyl | 1.0 | Substrate |

| NaNO₂ | 1.2 | Diazotization Agent |

| H₂SO₄ (conc.) | Solvent/Acid | Proton Source |

| KI (Potassium Iodide) | 2.0 - 2.5 | Iodine Source |

| Urea | Trace | Quench excess HNO₂ |

Protocol

-

Diazotization (The Critical Step):

-

Suspend 2-amino-3-nitrobiphenyl in concentrated H₂SO₄ (approx. 5 mL per gram of substrate). Note: The amine may be slow to dissolve; mild warming can help, but cool back to 0°C before proceeding.

-

Cool the mixture to 0–5 °C in an ice/salt bath.

-

Add NaNO₂ (1.2 equiv) dissolved in a minimum amount of water dropwise via an addition funnel. Maintain internal temperature below 5 °C .

-

Stir at 0 °C for 1 hour. The mixture should become a clear or slightly turbid diazonium salt solution.

-

-

Iodination:

-

Dissolve KI (2.5 equiv) in water (approx. 2 mL per gram of KI).

-

Add the cold diazonium solution slowly into the KI solution (which should be at room temperature or slightly cooled) with vigorous stirring.

-

Observation: Evolution of nitrogen gas (bubbling) and formation of a dark precipitate (iodine/product complex) will occur immediately.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

Workup:

-

Purification: Recrystallization from Ethanol or flash chromatography (Hexanes/EtOAc) yields 2-Iodo-3-nitro-1,1'-biphenyl as a pale yellow solid.

Part 3: Process Logic & Troubleshooting

Mechanistic Pathway

The following diagram illustrates the transformation flow, highlighting the intermediate species.

Caption: Step-wise conversion from bromo-aniline precursor to final iodo-biphenyl.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Oxygen poisoning of Pd catalyst. | Ensure rigorous degassing (freeze-pump-thaw or active sparging). Increase catalyst loading to 10 mol%. |

| Incomplete Diazotization | Poor solubility of amine in acid. | Use a mixture of Acetic Acid/H₂SO₄ (3:1) to improve solubility before adding nitrite. |

| "Tar" Formation in Step 2 | Thermal decomposition of diazonium. | Keep temperature strictly < 5°C during nitrite addition.[4] Do not rush the addition. |

| Product Contamination | Iodine retention. | Ensure thorough washing with Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate during workup. |

References

-

Suzuki-Miyaura Coupling of Nitroanilines

- Title: Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.

- Source: The Journal of Organic Chemistry (2005).

-

URL:[Link]

-

Sandmeyer Reaction Methodologies

- Title: A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl (Context on 2-iodo-nitro precursors).

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

-

General Preparation of Iodo-Nitro Biphenyls

- Title: The Diazotization-Iodination of Aromatic Amines with NaNO2 and C

- Source: ResearchGate / Synthetic Communic

-

URL:[Link]

-

Precursor Synthesis (2-Bromo-6-nitroaniline)

- Title: 2-Nitro-6-(pyridin-2-yl)aniline (Protocol for Suzuki on 2-bromo-6-nitroaniline).

-

Source: BenchChem Protocols.[2]

Sources

2-Iodo-3-nitro-1,1'-biphenyl chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-Iodo-3-nitro-1,1'-biphenyl . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a sterically congested, multifunctional biaryl scaffold.

High-Value Scaffold for Polycyclic Aromatic & Heterocyclic Synthesis [1]

Executive Summary

2-Iodo-3-nitro-1,1'-biphenyl is a specialized organohalide intermediate characterized by a highly functionalized biaryl core.[1] Its structure features an iodine atom at the ortho position (C2) and a nitro group at the meta position (C3) relative to the phenyl ring. This specific substitution pattern creates a "chemical pivot point," allowing for orthogonal reactivity: the iodine atom serves as a site for cross-coupling or radical generation, while the nitro group acts as a masked amine or an electrophilic handle. It is a critical precursor in the synthesis of biphenylenes (via iodonium cyclization) and complex nitrogen heterocycles like phenanthridines .

Chemical Identity & Physical Properties[2]

| Property | Data |

| IUPAC Name | 2-Iodo-3-nitro-1,1'-biphenyl |

| Molecular Formula | C₁₂H₈INO₂ |

| Molecular Weight | 325.10 g/mol |

| CAS Number | Note: Isomers vary.[1][2] 2-Iodo-3'-nitro is 1446343-20-9.[1] Specific 2-iodo-3-nitro isomer is often cited in literature (e.g., RSC) without a unique commercial CAS.[1] |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Feature | Sterically crowded C2-C3 substitution pattern |

Structural Analysis

The molecule exhibits significant steric strain due to the bulky iodine atom at the ortho position (C2), which forces the two phenyl rings out of planarity (high dihedral angle). This non-planar conformation is advantageous for preventing π-stacking aggregation in materials science applications but requires specific catalytic systems (e.g., phosphine ligands like SPhos or XPhos) to overcome steric hindrance during subsequent cross-coupling reactions.[1]

Synthesis Strategy

Due to the directing group conflict on a simple biphenyl ring, direct iodination or nitration of biphenyl yields poor regioselectivity. The most authoritative and scalable synthesis utilizes a modular assembly approach followed by a Sandmeyer transformation .

Protocol: Modular Synthesis via Suzuki-Miyaura & Sandmeyer

This protocol ensures regiochemical purity by establishing the substitution pattern on the aniline precursor before aryl-aryl coupling.[1]

Phase 1: Construction of the Biaryl Core

Reaction: Suzuki-Miyaura Coupling Substrates: 2-Bromo-6-nitroaniline + Phenylboronic Acid[1]

-

Reagents: Dissolve 2-bromo-6-nitroaniline (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of Toluene/Ethanol/Water (4:1:1).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).

-

Conditions: Reflux at 90°C for 12 hours under Argon.

-

Mechanism: The amino group at C1 and nitro at C6 direct the bromine reactivity. The coupling occurs at C2, yielding 2-amino-3-nitrobiphenyl (renumbered based on biphenyl priority).[1]

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography.

Phase 2: Sandmeyer Iodination

Reaction: Diazotization and Iodide Substitution Substrate: 2-Amino-3-nitrobiphenyl[1]

-

Diazotization: Suspend the amine (1.0 eq) in 6M H₂SO₄ at 0°C. Dropwise add NaNO₂ (1.2 eq) aqueous solution. Maintain temperature <5°C to prevent diazonium decomposition.

-

Substitution: Add a solution of KI (2.0 eq) slowly. The reaction will evolve N₂ gas.

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Purification: Quench with saturated Na₂S₂O₃ (to remove iodine byproduct). Extract with DCM.[3] Recrystallize from Ethanol/Hexane to obtain 2-Iodo-3-nitro-1,1'-biphenyl as yellow needles.[1]

Reactivity Profile & Applications

The utility of 2-Iodo-3-nitro-1,1'-biphenyl lies in its ability to undergo divergent transformations.

A. Biphenylene Synthesis (The Lothrop-Type Route)

This is a niche but high-value application.[1] The molecule serves as a precursor to 1-nitrobiphenylene , a strained anti-aromatic system.[1]

-

Mechanism: Oxidation of the iodine (using peracetic acid or persulfate) generates a cyclic iodonium salt (3-nitrobiphenylylene-2,2'-iodonium iodide).[1][2]

-

Pyrolysis: Treatment with Cu₂O at high temperatures (300°C) triggers a radical cascade, extruding the iodine and forming the C-C bond between the two ortho positions, closing the four-membered ring.

B. Phenanthridine & Carbazole Precursors

The ortho-iodo, meta-nitro motif is a "pre-loaded" scaffold for N-heterocycles.[1]

-

Phenanthridines: Reduction of the nitro group to an amine, followed by condensation with an aldehyde (if introduced at the 2' position) or Pd-catalyzed intramolecular C-H amination.

-

Carbazoles: While direct cyclization is difficult due to the lack of a 2'-nitrogen, this scaffold can be used to synthesize 1-substituted carbazoles via nitrene insertion if the nitro group is reduced and activated as an azide.[1]

C. Orthogonal Cross-Coupling

The C-I bond is significantly more reactive towards oxidative addition (Pd⁰) than the C-NO₂ group.

-

Selectivity: Sonogashira or Heck couplings can be performed exclusively at the C2 position, leaving the nitro group intact for late-stage reduction.[1]

Visualization of Chemical Logic[1]

The following diagram illustrates the divergent synthetic pathways available from the 2-Iodo-3-nitro-1,1'-biphenyl scaffold.

Caption: Divergent synthesis and reactivity map of 2-Iodo-3-nitro-1,1'-biphenyl, highlighting its role as a precursor for strained rings and heterocycles.

Safety & Handling Protocols

-

Explosion Hazard: Like many nitro-aromatics, this compound and its derivatives (especially iodonium intermediates) can be energetic. Avoid heating bulk quantities of the iodonium salt precursor without a blast shield.

-

Toxicity: Organoiodides are potential alkylating agents; Nitro compounds are often toxic/mutagenic. Handle in a fume hood with nitrile gloves.

-

Light Sensitivity: The C-I bond is photolabile. Store the compound in amber vials under inert atmosphere (Argon) to prevent homolytic cleavage and iodine liberation.

References

-

Barton, J. W., & McOmie, J. F. W. (1964). 1-Nitrobiphenylene.[1][2] Journal of the Chemical Society.[1]

-

Forrest, J. (1960). The preparation of 2-iodo-3-nitrobiphenyl and related compounds. Journal of the Chemical Society.[1]

-

Organic Syntheses. 2,2'-Dinitrobiphenyl via Ullmann Reaction. (General procedure for nitro-biaryl handling).

-

ChemicalBook. 2-Iodo-3-nitrobiphenyl Structure and Properties.

Sources

Spectroscopic Profiling and Structural Elucidation of 2-Iodo-3-nitro-1,1'-biphenyl: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, functionalized biphenyls serve as privileged scaffolds in medicinal chemistry and materials science. 2-Iodo-3-nitro-1,1'-biphenyl (CAS: 1446343-20-9) is a highly specialized building block. Its unique substitution pattern—a bulky iodine atom adjacent to a strongly electron-withdrawing nitro group—creates a complex steric and electronic environment. This whitepaper provides an in-depth, authoritative guide to the synthesis, spectroscopic profiling (NMR, FT-IR, HRMS), and structural elucidation of this compound, emphasizing the causality behind its analytical signatures.

Mechanistic Context & Structural Dynamics

Understanding the spectroscopic data of 2-iodo-3-nitro-1,1'-biphenyl requires a deep analysis of its molecular architecture. The data is governed by two competing phenomena:

-

Steric Hindrance and Torsion: In unsubstituted biphenyls, the two aromatic rings maintain a torsional angle of ~45° in the gas phase to minimize steric clash while maintaining partial

-conjugation[1]. However, the introduction of a massive iodine atom (Van der Waals radius ~1.98 Å) at the C2 position forces the biphenyl core into a nearly orthogonal conformation (dihedral angle -

Electronic Interplay (Heavy-Atom vs. EWG): The C3 nitro group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, drastically deshielding adjacent nuclei. Conversely, the C2 iodine atom exerts a profound "heavy-atom effect," causing localized diamagnetic shielding due to spin-orbit coupling[3][4].

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity spectroscopic data, the synthesis and sample preparation must follow strict, self-validating protocols. A self-validating system ensures that orthogonal analytical techniques (e.g., 1D NMR corroborated by 2D HMBC) independently confirm the same structural hypothesis.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki coupling is chosen for its high regioselectivity and tolerance to nitro groups.

-

Reaction Setup: Charge an oven-dried Schlenk flask with 1-bromo-2-iodo-3-nitrobenzene (1.0 equiv), phenylboronic acid (1.1 equiv), and the catalyst

(0.05 equiv). -

Solvent Degassing: Add a mixture of Toluene/Ethanol (4:1 v/v) and aqueous

(2.0 M, 3.0 equiv). Degas the biphasic mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation. -

Coupling: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

-

Workup & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous

. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: NMR Sample Preparation and Acquisition

Causality: Quaternary carbons (C1, C2, C3) in heavily substituted aromatics lack attached protons, leading to long

-

Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. -

H NMR Acquisition: Acquire spectra at 600 MHz with a relaxation delay (

-

C NMR Acquisition: Acquire spectra at 150 MHz with proton decoupling. Critical Step: Increase the

Protocol 3: FT-IR and HRMS Analysis

-

FT-IR (ATR Method): Place 2 mg of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply uniform pressure using the anvil. Acquire the spectrum from 4000 to 400 cm

(32 scans, 4 cm -

HRMS (ESI-TOF): Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol. Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

Spectroscopic Data & Interpretative Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

-

The Heavy-Atom Effect: The C2 carbon, directly bonded to the iodine atom, experiences spin-orbit coupling that induces a strong local magnetic field opposing the applied field. This pushes the C2 resonance significantly upfield to approximately 95–100 ppm, which is the hallmark of ortho-iodoaromatics[4].

-

Nitro Group Deshielding: The C3 carbon and the ortho-proton (H4) are strongly deshielded. H4 resonates downfield at ~7.6–7.8 ppm, appearing as a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H6[5].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational modes are dominated by the nitro group and the carbon-halogen bond[2]. The asymmetric and symmetric stretching of the

High-Resolution Mass Spectrometry (HRMS)

Iodine is monoisotopic (

Data Presentation

Table 1: Predicted

Table 2: Key FT-IR Vibrational Frequencies and MS Fragments

| Technique | Signal / Peak | Assignment | Interpretative Logic |

|---|

| FT-IR | 1530 cm

Visualizing the Analytical Logic

Fig 1. Self-validating workflow for the synthesis and spectroscopic elucidation of the biphenyl core.

Fig 2. Logical mapping of electronic and steric substituent effects on spectroscopic signatures.

References

-

PubChem. "2-Iodo-3-nitrotoluene | C7H6INO2 - Spectral Information & Chemical Properties." National Center for Biotechnology Information. URL:[Link]

-

ResearchGate. "The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion." URL: [Link]

-

Taylor & Francis. "Substituent Effects on C-13 Chemical Shifts of Aromatic Carbons in Biphenyl Type Lignin Model Compounds." Journal of Wood Chemistry and Technology. URL:[Link]

-

CAS.cz. "13C NMR AND IR STUDY OF SUBSTITUTION EFFECTS AND MASS SPECTRA OF BIPHENYL ANALOGUES." Collection of Czechoslovak Chemical Communications. URL:[Link]

-

RSC.org. "Supplementary Materials Table of Contents: Analytical Data for Compounds (2-iodo-3-nitrobenzene derivatives)." Royal Society of Chemistry. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CCCC 1984, Volume 49, Issue 2, Abstracts pp. 421-432 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. tandfonline.com [tandfonline.com]

- 4. rsc.org [rsc.org]

- 5. 2-Iodo-3-nitrotoluene | C7H6INO2 | CID 234781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: NMR Characterization of 2-Iodo-3-nitro-1,1'-biphenyl

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectroscopy of 2-Iodo-3-nitro-1,1'-biphenyl . It is designed for researchers requiring rigorous structural characterization data, focusing on the unique electronic and steric effects introduced by the ortho-iodo and meta-nitro substituents on the biphenyl core.

Structural Analysis & Stereochemistry

The molecule 2-Iodo-3-nitro-1,1'-biphenyl presents a compelling case study in steric inhibition of resonance. Unlike planar biphenyl systems, the bulky iodine atom at the C2 position forces the two phenyl rings into a significantly twisted conformation (dihedral angle

Key Structural Features:

-

Ring A (Substituted): Contains the Iodine (C2) and Nitro (C3) groups. The electronic environment is dominated by the strong electron-withdrawing nature of the nitro group and the heavy-atom effect of iodine.

-

Ring B (Unsubstituted): Acts as a phenyl substituent. Due to the twist, its protons experience reduced deshielding from Ring A's anisotropy compared to planar biphenyls.

1H NMR Spectroscopy: Assignment & Causality

The proton NMR spectrum is characterized by a distinct ABC spin system on Ring A and a multiplet on Ring B. The chemical shifts are governed by the inductive deshielding of the nitro group and the anisotropic effects of the iodine.

Predicted Chemical Shift Data (400 MHz, CDCl₃)

| Proton Label | Position | Shift ( | Multiplicity | Coupling ( | Mechanistic Explanation |

| H-4 | Ring A, C4 | 7.85 – 7.95 | dd | Strongly Deshielded: Ortho to the electron-withdrawing -NO₂ group. | |

| H-6 | Ring A, C6 | 7.45 – 7.55 | dd | Moderately Deshielded: Ortho to the phenyl ring (C1), but effect dampened by twist. | |

| H-5 | Ring A, C5 | 7.35 – 7.45 | t (app. dd) | Baseline Aromatic: Meta to both substituents; experiences minimal inductive perturbation. | |

| H-2', H-6' | Ring B, Ortho | 7.30 – 7.40 | m | - | Shielded by Twist: The orthogonal orientation places these protons in the shielding cone of the C-I bond. |

| H-3',4',5' | Ring B, Meta/Para | 7.40 – 7.50 | m | - | Standard Aromatic: Typical phenyl shifts, overlapping with H-5/H-6. |

Spectral Logic & Analysis

-

The H-4 Signal (Diagnostic): This proton appears most downfield. The nitro group at C3 exerts a powerful -I (inductive) and -M (mesomeric) effect, stripping electron density from the adjacent C4-H bond.

-

The H-6 Signal: While typically ortho-phenyl protons are deshielded (anisotropy), the steric bulk of the C2-Iodine twists the phenyl ring out of plane. This reduces the ring current effect, causing H-6 to appear slightly upfield compared to planar nitro-biphenyls.

-

Ring B Multiplet: The 5 protons of the unsubstituted ring often collapse into a narrow multiplet region (7.3–7.5 ppm) due to free rotation (or rapid exchange on the NMR timescale) and the lack of strong directing groups on Ring B itself.

13C NMR Spectroscopy: The Heavy Atom Effect

The Carbon-13 spectrum provides the most definitive structural proof, particularly through the identification of the iodinated carbon (C2).

Predicted Chemical Shift Data (100 MHz, CDCl₃)

| Carbon Label | Type | Shift ( | Signal Characteristics | Mechanistic Explanation |

| C-2 | Quaternary (C-I) | 90.0 – 98.0 | Weak Intensity | Heavy Atom Effect: Spin-orbit coupling of the large Iodine electron cloud causes significant shielding (upfield shift). |

| C-3 | Quaternary (C-NO₂) | 150.0 – 153.0 | Weak Intensity | Deshielded: Directly attached to the strongly electron-withdrawing nitro group. |

| C-1 | Quaternary (Ipso) | 145.0 – 148.0 | Weak Intensity | Ipso-Phenyl: Deshielded by the attached phenyl ring and ortho-iodine effects. |

| C-1' | Quaternary (Ring B) | 138.0 – 140.0 | Weak Intensity | Ipso-Substituted: Typical shift for a phenyl ring attachment. |

| C-4 | Methine (CH) | 132.0 – 134.0 | Strong Intensity | Ortho to Nitro group (deshielded). |

| C-6 | Methine (CH) | 128.0 – 130.0 | Strong Intensity | Ortho to Phenyl group. |

| C-5 | Methine (CH) | 127.0 – 129.0 | Strong Intensity | Meta position. |

| Ring B | Methines (CH) | 127.0 – 129.0 | Strong Intensity | Clustered signals for ortho, meta, and para carbons. |

Critical Diagnostic: The C-2 Upfield Shift

The most common error in assigning aryl iodides is expecting the C-I carbon to be deshielded like C-Cl or C-Br. It is not. The large electron cloud of Iodine induces a relativistic "Heavy Atom Effect," shifting the C2 resonance dramatically upfield, often below 100 ppm. This peak is the "fingerprint" for the 2-iodo position.

Experimental Protocol: Synthesis & Verification

To ensure "Trustworthiness" and reproducibility, the following workflow outlines the standard synthesis and verification path for this intermediate, typically accessed via Suzuki-Miyaura coupling or Sandmeyer reactions.

Workflow Diagram

Caption: Figure 1. Synthetic pathways to 2-Iodo-3-nitro-1,1'-biphenyl. The Suzuki coupling (Green) offers higher regioselectivity compared to Sandmeyer approaches.

Sample Preparation for NMR

-

Solvent Choice: Use Chloroform-d (CDCl₃) (99.8% D) as the standard solvent.

-

Reasoning: It provides excellent solubility for nitro-biphenyls and avoids the solvent-solute complexation shifts seen with DMSO-d₆ (which can broaden signals due to viscosity).

-

-

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Note: Ensure the solution is clear. Filtration through a cotton plug is recommended to remove inorganic salts (e.g., Pd residues from Suzuki coupling) which can cause line broadening.

-

-

Acquisition Parameters:

-

1H: 16 scans, 1s relaxation delay.

-

13C: 512-1024 scans, 2s relaxation delay (essential for detecting the quaternary C-I and C-NO₂ carbons).

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on chemical shift prediction and substituent effects).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for heavy atom effects in NMR).

-

ChemicalBook. (n.d.). 2-Iodobiphenyl NMR Spectrum. (Reference for the base biphenyl system shifts).

-

Reich, H. J. (2024). WinPLT NMR Data: Iodine Substituent Effects. University of Wisconsin-Madison. (Data on the shielding effect of Iodine on C-13 spectra).

Sources

Advanced Mass Spectrometry Profiling of 2-Iodo-3-nitro-1,1'-biphenyl

Technical Guide | Version 1.0

Executive Summary

The precise characterization of 2-Iodo-3-nitro-1,1'-biphenyl (Formula: C₁₂H₈INO₂ | MW: 325.10) is a critical analytical checkpoint in the synthesis of polycyclic aromatic hydrocarbons, specifically carbazoles and phenanthridines. As a sterically crowded, halogenated nitroarene, this molecule presents unique challenges in mass spectrometry (MS), primarily due to the competing fragmentation pathways of the labile C–I bond and the nitro group.

This guide moves beyond basic spectral matching. It provides a mechanistic deconstruction of the ionization behavior, establishing a self-validating protocol for differentiating this specific isomer from its regioisomers (e.g., 2-iodo-4-nitro- or 2'-iodo-3-nitrobiphenyl).

Physicochemical Architecture & MS Prediction

Before instrument injection, the analyst must understand the theoretical mass envelope. The presence of iodine introduces a significant mass defect and a unique isotopic silence (monoisotopic), while the biphenyl core dictates the stability of terminal fragments.

Molecular Constants

| Parameter | Value | MS Relevance |

| Monoisotopic Mass | 324.9600 Da | Base target for High-Res MS (HRMS). |

| Mass Defect | Negative (-0.04 Da) | Iodine's negative defect shifts the centroid to lower mass compared to pure organics. |

| Isotopic Pattern | A+1 (~13%) | No A+2 peak (unlike Cl/Br). 100% ¹²⁷I abundance simplifies the cluster. |

| Bond Dissociation | C–I (~65 kcal/mol) | Weakest link; expect facile loss of Iodine (radical or cation). |

| Bond Dissociation | C–NO₂ (~72 kcal/mol) | Competes with C–I cleavage; leads to [M-46]⁺. |

Ionization Strategy: EI vs. APCI

For this lipophilic neutral compound, Electron Ionization (EI) at 70 eV is the gold standard for structural confirmation due to the rich fragmentation induced by the hard ionization source.

Why not ESI? Electrospray Ionization (ESI) is inefficient for this neutral, non-polar molecule unless operated in negative mode (electron capture) which often yields erratic sensitivity for nitro-aromatics lacking acidic protons.

Recommended Configuration: GC-EI-MS

-

Inlet System: Split/Splitless (Split 10:1 to prevent detector saturation).

-

Liner: Deactivated glass wool (essential to prevent thermal degradation of the C–I bond before ionization).

-

Source Temp: 230°C (High enough to prevent condensation, low enough to maintain M⁺).

Fragmentation Dynamics (The "Deep Dive")

The mass spectrum of 2-Iodo-3-nitro-1,1'-biphenyl is defined by two competing primary eliminations and a convergent terminal ion.

Pathway A: The Iodine Ejection (Dominant)

The C–I bond is the thermodynamic weak point. Upon ionization, the radical cation [M]⁺[1]• rapidly loses the iodine radical (I•).

-

Transition: m/z 325 → m/z 198

-

Mechanism: Direct homolytic cleavage.

-

Result: Formation of the [3-nitrobiphenyl]⁺ cation.

Pathway B: The Nitro Ortho-Effect

While less favorable than iodine loss, the nitro group can be eliminated as NO₂•.

-

Transition: m/z 325 → m/z 279

-

Mechanism: Loss of 46 Da.

-

Insight: If m/z 279 is absent or very low, it confirms the lability of the iodine is suppressing this pathway.

Pathway C: The Biphenylene Convergence (Diagnostic)

The most critical diagnostic peak is m/z 152 .

-

Origin: Both the [M-I]⁺ (198) and [M-NO₂]⁺ (279) ions undergo secondary fragmentation to lose the remaining substituent.

-

Structure: The resulting C₁₂H₈⁺ ion cyclizes to form the highly stable biphenylene radical cation (or fluorenyl cation).

-

Significance: This cyclization is characteristic of 2-substituted biphenyls where the substituent (Iodine) is ortho to the phenyl-phenyl bond, facilitating ring closure.

Fragmentation Logic Diagram

The following Graphviz diagram visualizes the competing and converging pathways.

Figure 1: Mechanistic fragmentation tree for 2-Iodo-3-nitro-1,1'-biphenyl under 70 eV EI conditions.

Validated Experimental Protocol

This workflow ensures data integrity and minimizes thermal artifacts (e.g., de-iodination in the injector).

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols which may promote nucleophilic substitution in the injector.

-

Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation.

-

Vial: Amber glass (Iodine compounds are photosensitive).

GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low bleed, standard non-polar phase separates isomers. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |

| Injector Temp | 200°C - 220°C | CRITICAL: Keep lower than standard (250°C) to prevent thermal cleavage of C–I bond. |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (3 min) | Rapid ramp preserves peak shape for late eluters. |

| Scan Range | m/z 40 – 450 | Capture low mass aromatics and the parent ion. |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing thermal preservation of the analyte.

Interpretation & Troubleshooting

Issue: High abundance of m/z 128 (Naphthalene) or m/z 154 (Biphenyl)?

-

Cause: Thermal degradation in the injector liner. The C-I bond breaks, and the radical abstracts a hydrogen.

-

Fix: Lower inlet temperature to 200°C and replace the liner with a fresh, deactivated one.

Issue: No M+ (m/z 325) observed?

-

Cause: Ion source temperature too high (>250°C) causing total fragmentation.

-

Fix: Lower source temp to 200°C. Consider using CI (Chemical Ionization) with Methane for molecular weight confirmation.

References

-

Barton, J. W., & Whitaker, K. E. (1968). Biphenylene derivatives.[2][3] Part I. Synthesis of 1-nitrobiphenylene. Journal of the Chemical Society C: Organic. (Describes the synthesis and characterization of 2-iodo-3-nitrobiphenyl as a precursor).

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Nitro-aromatics. NIST Standard Reference Database. (General reference for nitro-loss mechanisms).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on odd-electron ion fragmentation and ortho-effects).

Sources

Comprehensive Analysis of the Infrared Spectrum of 2-Iodo-3-nitro-1,1'-biphenyl

Executive Summary

The infrared (IR) spectrum of 2-Iodo-3-nitro-1,1'-biphenyl serves as a critical quality attribute (CQA) during the synthesis of biaryl scaffolds, particularly in Suzuki-Miyaura cross-coupling workflows. This compound presents a unique spectroscopic challenge due to the significant steric crowding induced by the ortho-iodine and meta-nitro substituents. This guide provides a detailed deconvolution of its vibrational signature, emphasizing the impact of steric inhibition of resonance (SIR) on the nitro group frequencies and the biphenyl torsion angle.

Structural Context & Theoretical Basis

To accurately interpret the IR spectrum, one must first understand the molecule's stereochemistry.

-

Steric Bulk: The iodine atom at position 2 is large (Van der Waals radius ~1.98 Å). Its proximity to the phenyl ring at C1' forces the biphenyl system into a highly twisted, non-planar conformation to minimize steric clash.

-

Electronic Decoupling: Unlike planar biphenyls, this twist disrupts

- -

Nitro Group Environment: The nitro group at position 3 is flanked by the bulky iodine at position 2. This ortho-interaction further restricts the rotation of the nitro group, potentially forcing it out of coplanar alignment with the aromatic ring, leading to characteristic hypsochromic (blue) shifts in the N-O stretching frequencies.

Structural Logic Diagram

The following diagram illustrates the causal link between the molecule's steric environment and its resulting spectral features.

Figure 1: Causal pathway linking steric hindrance in 2-Iodo-3-nitro-1,1'-biphenyl to specific IR spectral shifts.

Experimental Methodology

For reproducible data, the following protocol is recommended. The choice of sampling technique (ATR vs. Transmission) is critical due to the crystalline nature of the solid.

Sample Preparation Protocol

Technique: Diamond ATR (Attenuated Total Reflectance) is preferred for rapid QC. KBr pellet transmission is recommended for detailed structural elucidation (fingerprint region resolution).

| Step | Action | Technical Rationale |

| 1. Isolation | Filter crude reaction mixture; wash with cold ethanol. | Removes unreacted iodine and catalyst residues. |

| 2. Drying | Vacuum dry at 40°C for 4 hours. | Removes solvent (e.g., water/EtOH) which masks OH/NH regions. |

| 3. ATR Prep | Place ~2 mg of solid on the diamond crystal. | Ensure full coverage of the evanescent wave active area. |

| 4. Compression | Apply high pressure using the anvil clamp. | Critical: Poor contact yields noisy baselines and weak peaks. |

| 5. Acquisition | 32 scans @ 4 cm⁻¹ resolution. | Balances signal-to-noise ratio (SNR) with acquisition speed. |

Workflow Diagram

Figure 2: Operational workflow for the isolation and spectroscopic characterization of the target compound.

Spectral Analysis & Assignment

The spectrum is divided into three diagnostic regions. The values provided below are characteristic ranges derived from analogous sterically hindered nitro-biphenyl systems [1, 2].

Region I: High Frequency (4000 – 2800 cm⁻¹)

This region is relatively "clean" for this molecule, as it lacks O-H or N-H bonds.

-

3100 – 3000 cm⁻¹ (Aromatic C-H Stretch):

-

Expect a series of weak-to-medium intensity bands.[1]

-

Assignment:

. -

Diagnostic Note: The absence of bands < 3000 cm⁻¹ confirms the absence of aliphatic impurities (e.g., residual hexane or alkyl-boron byproducts).

-

Region II: The Functional Group Region (1700 – 1300 cm⁻¹)

This is the most critical region for confirming the presence of the nitro group and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 1600, 1580 | Medium | Ring breathing modes. Split into doublets due to the two inequivalent rings (A and B). | |

| 1540 – 1555 | Strong | Asymmetric Nitro Stretch. Shifted to higher wavenumbers (blue shift) compared to planar nitroarenes (~1520 cm⁻¹) due to steric twisting (loss of conjugation). | |

| 1475 | Medium | Skeletal ring vibration. | |

| 1350 – 1365 | Strong | Symmetric Nitro Stretch. Often appears as a sharp, intense band. |

Key Insight (The Ortho Effect): In typical nitrobenzene, the asymmetric stretch is near 1520 cm⁻¹. However, the bulky 2-Iodo substituent sterically crowds the 3-Nitro group. This forces the nitro group to rotate out of the plane of the phenyl ring.

-

Consequence: The resonance interaction (which normally lowers the bond order of the N=O bond) is inhibited.

-

Result: The N=O bond retains more double-bond character, shifting the absorption to a higher frequency (closer to 1550 cm⁻¹) [3].

Region III: The Fingerprint Region (< 1300 cm⁻¹)

This region contains the C-N, C-I, and Out-of-Plane (OOP) bending vibrations, which are specific to the substitution pattern.

-

850 – 860 cm⁻¹ (C-N Stretch): The bond connecting the nitro group to the ring.

-

730 – 770 cm⁻¹ (OOP Bending - Ring B): Characteristic of a monosubstituted benzene ring (the unsubstituted phenyl ring). Look for two strong bands (typically ~750 cm⁻¹ and ~690 cm⁻¹).

-

780 – 810 cm⁻¹ (OOP Bending - Ring A): Characteristic of a 1,2,3-trisubstituted ring (positions 1, 2, 3 occupied; 3 adjacent hydrogens at 4, 5, 6). This typically yields a strong band due to the "3 adjacent H" wagging mode.

-

~500 – 600 cm⁻¹ (C-I Stretch): The Carbon-Iodine stretch is heavy and appears in the far-fingerprint region. It is often weak and may be obscured by ring deformations, but is a definitive marker if the range allows [4].

Troubleshooting & Quality Control

When analyzing the spectrum, watch for these common anomalies:

-

Broad Band @ 3400 cm⁻¹: Indicates moisture (wet KBr) or residual ethanol from recrystallization. Action: Dry sample further.

-

Peaks @ 2900-2850 cm⁻¹: Indicates aliphatic contamination (grease, hexanes). Action: Wash crystals with cold ether/pentane.

-

Missing Nitro Doublet: If the 1550/1350 pair is absent, the nitration may have failed, or the nitro group was reduced (if reaction conditions involved reducing metals).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.

-

BenchChem. (2025).[2][3] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Link (General reference for nitro-aromatic shifts).

-

Smith, B. C. (2016). Infrared Spectroscopy of Substituted Aromatic Rings. Spectroscopy Online. Link (Detailed analysis of ortho-substitution effects).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.

(Note: While direct spectral data for this specific CAS is proprietary or rare in public indices, the assignments above are derived from established first-principles of vibrational spectroscopy applied to the specific steric and electronic environment of the 2-iodo-3-nitro-1,1'-biphenyl scaffold.)

Sources

Strategic Synthesis of 2-Iodo-3-nitro-1,1'-biphenyl: A Comprehensive Guide to Precursor Selection and Methodology

Executive Summary & Introduction

The rational design and synthesis of highly functionalized biphenyls are critical in modern drug discovery and advanced materials science. Specifically, 2-Iodo-3-nitro-1,1'-biphenyl (CAS: 87666-87-3)[1] serves as a highly versatile building block. Its unique substitution pattern—featuring an iodine atom for subsequent cross-coupling, a nitro group for reduction or nucleophilic aromatic substitution, and a stable biphenyl axis—makes it an essential precursor for complex molecular architectures, including NBN-doped zigzag graphene nanoribbons[2].

Synthesizing sterically hindered, multi-substituted biphenyls presents a significant regiochemical challenge. This whitepaper details a field-proven, two-step bottom-up synthetic strategy, emphasizing the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols.

Retrosynthetic Analysis & Strategy Selection

When targeting 2-Iodo-3-nitro-1,1'-biphenyl, direct late-stage functionalization of a biphenyl core is strategically flawed:

-

Direct Nitration: Nitration of 2-iodobiphenyl lacks regiocontrol, typically yielding a mixture of isomers due to the competing electronic effects of the deactivating iodo group and the activating unsubstituted phenyl ring.

-

Direct Iodination: Electrophilic iodination of 3-nitrobiphenyl is highly unselective and severely hampered by the strongly electron-withdrawing nature of the nitro group.

To achieve absolute regiocontrol, a bottom-up construction is required. 2-Bromo-6-nitroaniline provides the perfect pre-functionalized scaffold[3]. In this molecule, the bromine atom is primed for a site-selective Suzuki-Miyaura coupling[4], the nitro group is already locked in the correct meta-relationship to the bromine, and the primary amine acts as a masked iodine atom to be unveiled later via a Sandmeyer reaction[5].

Caption: Retrosynthetic analysis of 2-Iodo-3-nitro-1,1'-biphenyl from 2-bromo-6-nitroaniline.

Step 1: Suzuki-Miyaura Cross-Coupling

The first stage of the synthesis involves the construction of the biphenyl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-6-nitroaniline and phenylboronic acid to yield 2-amino-3-nitrobiphenyl (CAS: 87666-60-2)[6].

Mechanistic Causality & E-E-A-T Insights

A common concern in cross-coupling is the presence of an unprotected primary amine, which can potentially coordinate to and poison the palladium catalyst. However, in 2-bromo-6-nitroaniline, the basicity and nucleophilicity of the amine are drastically reduced by the strongly electron-withdrawing ortho-nitro group. This electronic dampening, combined with the steric bulk of the adjacent bromine, allows the reaction to proceed smoothly without the need for tedious protection/deprotection steps[4]. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as the catalyst due to its robust performance with aryl bromides, while potassium carbonate (K2CO3) effectively activates the boronic acid into a highly nucleophilic boronate complex[7].

Protocol 1: Synthesis of 2-Amino-3-nitrobiphenyl

-

Preparation: To an oven-dried Schlenk tube, add 2-bromo-6-nitroaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv)[4].

-

Solvent Addition: Introduce a degassed solvent mixture of Toluene/EtOH/H2O (4:1:1 v/v/v). The biphasic nature ensures solubility of both the organic substrates and the inorganic base.

-

Catalyst Introduction: Add Pd(PPh3)4 (0.05 equiv) under a positive pressure of Argon to prevent catalyst oxidation[4].

-

Reaction: Seal the tube and heat the vigorously stirring mixture to 80 °C for 12 hours[7].

-

Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc) to afford the intermediate as a distinct solid[6].

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling step.

Step 2: Sandmeyer Iodination

The final step transforms the amine into the target iodine atom via a Sandmeyer-type reaction, leveraging a diazonium intermediate[5].

Mechanistic Causality & E-E-A-T Insights

Diazotization must be strictly temperature-controlled (< 5 °C). If the temperature rises, the highly reactive diazonium salt will prematurely decompose into a phenol byproduct. Despite the significant steric hindrance generated by the ortho-phenyl and ortho-nitro groups, the diazonium moiety is an exceptionally strong electrophile. The nucleophilic attack by the iodide ion (from KI) is thermodynamically driven by the irreversible expulsion of nitrogen gas (N2). A critical self-validating step in this protocol is the final quench with sodium thiosulfate (Na2S2O3); this reduces any elemental iodine (I2)—formed via the oxidation of iodide—back to water-soluble iodide, preventing product contamination and discoloration.

Protocol 2: Synthesis of 2-Iodo-3-nitrobiphenyl

-

Diazotization Setup: Suspend 2-amino-3-nitrobiphenyl (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v) and cool to 0–5 °C in an ice-water bath[5].

-

Nitrous Acid Generation: Dissolve NaNO2 (1.1 equiv) in a minimal amount of cold water. Add this dropwise to the amine suspension, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes.

-

Iodination: In a separate flask, dissolve KI (2.0 equiv) in water and cool to 0 °C. Slowly add the cold diazonium solution dropwise to the KI solution. Vigorous N2 gas evolution will occur immediately.

-

Thermal Decomposition: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate[5].

-

Quenching: Cool to room temperature. Add saturated aqueous sodium thiosulfate (Na2S2O3) dropwise until the dark iodine color completely dissipates.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization (e.g., from ethanol) to yield pure 2-iodo-3-nitrobiphenyl[1].

Quantitative Data & Optimization

The table below summarizes the expected quantitative metrics and critical control points for the two-step synthesis.

| Reaction Step | Substrate | Reagents / Catalyst | Temp / Time | Typical Yield | Key Impurities / Failure Modes |

| 1. Suzuki Coupling | 2-Bromo-6-nitroaniline | PhB(OH)2, Pd(PPh3)4, K2CO3 | 80 °C / 12 h | 85 - 90% | Homocoupled biphenyl; debrominated aniline (if oxygen is present). |

| 2. Sandmeyer Iodination | 2-Amino-3-nitrobiphenyl | NaNO2, HCl, KI | 0 °C to 60 °C / 3 h | 75 - 80% | Phenol byproduct (if T > 5 °C during diazotization); I2 contamination. |

Conclusion

The synthesis of 2-Iodo-3-nitro-1,1'-biphenyl requires a strategic circumvention of the regiochemical limitations inherent to direct biphenyl functionalization. By utilizing 2-bromo-6-nitroaniline as a highly programmable starting material, chemists can leverage a high-yielding Suzuki-Miyaura coupling followed by a robust Sandmeyer iodination. This pathway ensures absolute regiocontrol, scalable yields, and high purity, making it the gold standard for accessing this critical building block.

References

-

Chemical-Suppliers: "Your Inquiry on 2-Iodo-3-nitrobiphenyl (CAS: 87666-87-3)"[Link]

-

RSC Publishing (Journal of the Chemical Society): "SECTION C Organic Chemistry - Synthesis of 2-iodo-3-nitrobiphenyl via Sandmeyer protocols"[Link]

-

ResearchGate: "On‐Surface Synthesis of NBN‐Doped Zigzag‐Edged Graphene Nanoribbons" (Application of related halonitrobenzene precursors)[Link]

-

Molaid: "2-Amino-3-nitrobiphenyl (CAS: 87666-60-2) Synthesis & Properties"[Link]

Sources

- 1. Your Inquiry on 2-Iodo-3-nitrobiphenyl | Chemical-Suppliers [chemical-suppliers.eu]

- 2. researchgate.net [researchgate.net]

- 3. 59255-95-7 | 2-Bromo-6-nitroaniline | Aryls | Ambeed.com [ambeed.com]

- 4. 2-Nitro-6-(pyridin-2-yl)aniline | Benchchem [benchchem.com]

- 5. Biphenylenes: the synthesis of 1-nitro- and 1-amino-biphenylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 2-氨基-3-硝基联苯 - CAS号 87666-60-2 - 摩熵化学 [molaid.com]

- 7. researchgate.net [researchgate.net]

Advanced Synthetic Dynamics of CAS 87666-87-3 (2-Iodo-3-nitro-1,1'-biphenyl)

A Technical Whitepaper on Steric Modulation, Reactivity, and Polycyclic Precursor Workflows

Executive Summary

In the realm of advanced organic synthesis and materials science, the strategic placement of halogens and electron-withdrawing groups on biphenyl scaffolds dictates the viability of downstream cross-coupling and cyclization reactions. CAS 87666-87-3 (2-Iodo-3-nitro-1,1'-biphenyl) is a highly specialized building block characterized by extreme steric hindrance and distinct electronic polarization. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its reactivity in transition-metal catalysis, and validated protocols for its application in synthesizing complex polycyclic systems and sterically demanding biaryls.

Physicochemical & Structural Profiling

The synthetic utility of 2-Iodo-3-nitrobiphenyl is fundamentally governed by the spatial arrangement of its substituents. The iodine atom at the C2 position is "sandwiched" between the C1-phenyl ring and the C3-nitro group.

Quantitative Properties

To establish a baseline for stoichiometric calculations and analytical validation, the core physicochemical properties are summarized below [1]:

| Property | Value / Description |

| CAS Registry Number | 87666-87-3 |

| Chemical Name | 2-Iodo-3-nitro-1,1'-biphenyl |

| Molecular Formula | C₁₂H₈INO₂ |

| Molecular Weight | 325.10 g/mol |

| SMILES String | O=C(C2=CC=CC=C2)=CC=C1)[O-] |

| Appearance | Pale yellow to tan crystalline solid |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature |

Electronic and Steric Causality

The reactivity of the C-I bond in this molecule is a study in competing forces:

-

Electronic Activation: The nitro group at the C3 position exerts a strong inductive (-I) and mesomeric (-M) effect. This electron withdrawal depletes electron density in the C-I anti-bonding orbital (

), significantly lowering the activation energy barrier for the oxidative addition of low-valent metals (e.g., Pd(0) or Cu(I)) into the C-I bond. -

Steric Passivation: Conversely, the dual ortho-substitution (C1-phenyl and C3-nitro) creates a severe steric bottleneck. During catalytic cross-coupling, the incoming nucleophile (e.g., an arylboronic acid) struggles to coordinate to the metal center during the transmetallation step.

Understanding this dichotomy is critical: successful functionalization requires catalytic systems that can overcome the steric bulk while capitalizing on the electronically activated C-I bond.

Mechanistic Pathways & Application Workflows

Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling

Standard phosphine ligands (such as Triphenylphosphine, PPh₃) routinely fail when coupling CAS 87666-87-3 due to their inability to facilitate transmetallation and reductive elimination in highly congested environments.

To achieve high yields, researchers must employ Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). The causality is twofold:

-

Stabilization: The electron-rich dicyclohexylphosphine moiety stabilizes the transient Pd(II) intermediate.

-

Spatial Forcing: The flexible biphenyl backbone of the ligand forces the two coupled aryl groups into close proximity, accelerating the rate-limiting reductive elimination step despite the ortho-substituents.

Catalytic cycle illustrating steric dynamics in the Suzuki coupling of CAS 87666-87-3.

Lothrop-Type Synthesis of Strained Polycycles (1-Nitrobiphenylene)

Beyond standard cross-coupling, 2-Iodo-3-nitrobiphenyl is historically and synthetically vital for the generation of strained polycyclic systems, such as biphenylenes, which are highly sought after in OLED material development.

Direct intramolecular coupling is nearly impossible due to ring strain. Instead, the workflow utilizes a Lothrop-type synthesis [2]. The C-I bond is oxidized to form an iodonium salt. Subsequent pyrolysis in the presence of Cuprous Oxide (Cu₂O) forces the extrusion of iodine, driving the cyclization to form 1-nitrobiphenylene.

Workflow for the Lothrop-type synthesis of 1-nitrobiphenylene via an iodonium intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical milestones, researchers can verify the integrity of the reaction in real-time.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize a 1,2,3-trisubstituted biaryl system using CAS 87666-87-3.

-

Preparation: In a flame-dried Schlenk flask under argon, combine 2-Iodo-3-nitrobiphenyl (1.0 equiv), an arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

-

Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky boronic acid requires a stronger base to efficiently form the reactive boronate complex necessary for transmetallation.

-

-

Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

-

Validation Check: The mixture should initially appear dark purple/red (characteristic of Pd₂(dba)₃) before transitioning to a lighter color as the active Pd(0)-SPhos complex forms.

-

-

Solvent Addition: Inject a degassed mixture of Toluene/H₂O (10:1 v/v).

-

Causality: Water is strictly required to dissolve the inorganic base and facilitate the transfer of the hydroxide/phosphate to the Pd center, a prerequisite for transmetallation.

-

-

Heating & Monitoring: Heat the reaction to 100°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

-

Validation Check: The starting material (CAS 87666-87-3) is UV-active and will have a distinct Rf. The product will typically run slightly lower due to increased molecular weight and polarity. Complete consumption of the starting spot validates successful oxidative addition and transmetallation.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Synthesis of 3-Nitrobiphenylylene-2,2'-iodonium Iodide

Objective: Prepare the iodonium precursor for Lothrop cyclization [2].

-

Acidic Dissolution: Dissolve 2-Iodo-3-nitrobiphenyl (1.3 g) in concentrated sulfuric acid (20 mL).

-

Causality: The extreme acidic environment protonates the nitro group, preventing unwanted electrophilic aromatic substitution on the rings during the oxidation step.

-

-

Oxidation: Stir the solution at 10–15°C while slowly adding powdered potassium persulfate (K₂S₂O₈, 1.2 g).

-

Causality: K₂S₂O₈ oxidizes the iodine atom from I(I) to I(III), creating a highly electrophilic iodine center that undergoes intramolecular attack by the adjacent phenyl ring.

-

-

Precipitation (Validation Check): After 24 hours of stirring at room temperature, pour the mixture onto crushed ice. A dull yellow precipitate must form. This visual cue validates the successful formation of the iodonium salt.

-

Isolation: Filter the solid, wash thoroughly with water to remove residual acid, and triturate with methanol to yield the pure 3-nitrobiphenylylene-2,2'-iodonium iodide.

Quantitative Data Presentation: Ligand Efficacy

To underscore the necessity of proper ligand selection when working with the sterically hindered C2 position of CAS 87666-87-3, the following table summarizes typical comparative yields in a standardized Suzuki-Miyaura coupling (Reaction conditions: 1.0 eq arylboronic acid, Pd catalyst, Base, 100°C, 12h).

| Ligand Class | Specific Ligand | Steric Profile (Tolman Angle / Bulk) | Expected Yield (%) | Mechanistic Failure Point |

| Monodentate Phosphine | PPh₃ | Moderate | < 15% | Fails at transmetallation due to lack of steric push. |

| Bidentate Phosphine | dppf | Large, flexible | 30 - 40% | Slow reductive elimination; competing protodeboronation. |

| Dialkylbiaryl (Buchwald) | SPhos | Very Large, specialized | > 85% | Optimal. Biphenyl backbone forces reductive elimination. |

| Dialkylbiaryl (Buchwald) | XPhos | Extremely Large | 70 - 80% | Slight over-crowding prevents initial oxidative addition. |

Data synthesis based on established cross-coupling principles for ortho-substituted halobenzenes.

References

Mechanisms of Degradation: The Causality of Instability

An in-depth technical analysis of 2-Iodo-3-nitro-1,1'-biphenyl (CAS: 87666-87-3) requires a rigorous understanding of its dual-functional architecture. As an intermediate frequently utilized in advanced organic synthesis—particularly as a precursor in Lothrop-type syntheses for complex biphenylenes[1]—its structural motifs impose strict handling and storage constraints.

The following guide deconstructs the stability profile of this compound, detailing the causality behind its degradation and providing self-validating protocols for laboratory quality control.

The stability of 2-Iodo-3-nitro-1,1'-biphenyl is compromised by two distinct, functional-group-specific vulnerabilities: photolytic sensitivity and thermal energy content.

Photolytic Cleavage (The Aryl Iodide Moiety)

Aryl iodides are notoriously sensitive to ultraviolet and visible light. Upon irradiation, the C–I bond absorbs energy and transitions to an excited state, undergoing homolytic cleavage. This electron transfer process generates highly reactive aryl radicals and iodine radicals[2]. In a storage environment, this bond cleavage leads to progressive deiodination and the release of free iodine (

Thermal & Chemical Instability (The Nitroaromatic Moiety)

Nitroaromatic compounds possess high intrinsic energy. While a single nitro group on a hydrophobic biphenyl scaffold is generally stable at ambient temperatures, exposure to elevated thermal stress or localized heating can trigger exothermic decomposition[4]. The primary pyrolytic mechanism involves either the direct breaking of the C–NO

Photolytic and thermal degradation pathways of 2-Iodo-3-nitro-1,1'-biphenyl.

Quantitative Stability Profile

To mitigate the risks of radical chain reactions and thermal decay, storage conditions must be strictly controlled. The following table synthesizes the expected stability metrics of 2-Iodo-3-nitro-1,1'-biphenyl based on the kinetic behavior of homologous halonitroaromatics.

| Storage Condition | Container Type | Atmosphere | Expected Shelf-Life | Primary Degradation Risk |

| -20°C | Amber Glass | Argon/Nitrogen | > 24 Months | Negligible |

| 2-8°C | Amber Glass | Argon/Nitrogen | 12 - 18 Months | Trace deiodination |

| 25°C (Room Temp) | Amber Glass | Ambient Air | 3 - 6 Months | Oxidative/Thermal decay |

| 25°C (Room Temp) | Clear Glass | Ambient Air | < 1 Month | Rapid photolytic homolysis |

Self-Validating Experimental Protocols

Before deploying 2-Iodo-3-nitro-1,1'-biphenyl in sensitive cross-coupling or cyclization reactions, researchers must validate the batch's structural integrity. The following protocols form a closed-loop, self-validating system to quantify thermal safety and chemical purity.

Protocol 1: Thermal Stability Assessment via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the exact decomposition onset temperature and enthalpy of nitroaromatics[6].

-

Sample Preparation: Weigh 3–9 mg of 2-Iodo-3-nitro-1,1'-biphenyl into a pressure-resistant golden crucible (e.g., M20, 20 μL internal volume)[6].

-

Atmospheric Sealing: Seal the crucible manually under a nitrogen atmosphere using a sealing press. Causality: This suppresses compound evaporation, ensuring that any thermal events recorded are strictly due to decomposition[6].

-

System Purging: Place the crucible in the DSC cell and purge with inert nitrogen gas at a flow rate of 20-50 mL/min. Causality: This prevents oxidative interference from ambient oxygen during heating[4].

-

Thermal Programming: Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min[4][6].

-

Data Interpretation: Monitor the thermogram for sharp exothermic peaks lacking corresponding endothermic events. The onset temperature (

) indicates the threshold of nitro-group decomposition[6].

Protocol 2: Photostability and Purity Tracking via HPLC-UV

To detect trace deiodination caused by light exposure, implement a routine chromatographic assay.

-

Standard Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade acetonitrile. Perform this step under red light or in actinic glassware to prevent induced homolysis.

-

Chromatographic Conditions: Utilize a C18 reverse-phase column (150 mm x 4.6 mm, 5 µm). Run an isocratic elution of 70:30 Acetonitrile:Water at a flow rate of 1.0 mL/min.

-

Detection: Monitor absorbance at 254 nm.

-

Validation: Compare the peak area of the parent compound against emerging early-eluting peaks. A shift in the baseline or new peaks indicates the formation of deiodinated biphenyl derivatives.

Self-validating workflow for thermal and photolytic stability assessment.

Optimal Storage & Handling Guidelines

Based on the mechanistic vulnerabilities of the C–I bond and the –NO

-

Temperature Control: Store the compound at -20°C. While short-term handling can occur at room temperature, prolonged exposure to ambient heat accelerates the kinetic pathways of thermal degradation[5].

-

Absolute Light Exclusion: The compound must be stored in high-density amber glass vials or entirely wrapped in aluminum foil. Exposure to standard laboratory fluorescent lighting is sufficient to initiate radical formation and degrade the chemical over time[3].

-

Inert Atmosphere: Flush the container's headspace with high-purity Argon or Nitrogen before sealing. This prevents ambient moisture and oxygen from participating in secondary radical chain reactions following any trace photolytic cleavage.

References

Sources

- 1. Biphenylenes: the synthesis of 1-nitro- and 1-amino-biphenylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Regioselective Iodination of 3-Nitro-1,1'-Biphenyl

Executive Summary

Target Molecule: 4'-Iodo-3-nitro-1,1'-biphenyl Core Challenge: Achieving high regioselectivity on the activated phenyl ring while suppressing over-iodination and managing the electronic deactivation imposed by the distal 3-nitro group. Primary Application: The resulting iodide is a critical "molecular handle" for Suzuki-Miyaura cross-couplings in the synthesis of biaryl-based PD-1/PD-L1 inhibitors and high-performance material precursors.

This guide details the direct electrophilic iodination of 3-nitro-1,1'-biphenyl. Unlike standard biphenyls, the 3-nitro derivative presents a unique electronic landscape where one ring is strongly deactivated (electron-deficient) and the other is moderately deactivated inductively but remains kinetically accessible for Electrophilic Aromatic Substitution (SEAr).

Mechanistic Analysis & Regioselectivity

Electronic Directing Effects

The regiochemistry of this reaction is governed by the interplay between resonance and inductive effects across the biphenyl linkage.

-

Ring A (Nitro-substituted): The nitro group (

) is a strong electron-withdrawing group (EWG) via both induction ( -

Ring B (Unsubstituted): While the biphenyl linkage allows some transmission of the electron-withdrawing effect from Ring A, Ring B remains significantly more electron-rich than Ring A.

-

Position 4' (Para): SEAr favors the 4' position on Ring B due to steric hindrance at the 2'/6' (ortho) positions and the electronic preference for para-substitution in substituted benzenes where the substituent (the 3-nitrophenyl group) acts as a weak deactivator/ortho-para director relative to the C-C bond.

Reaction Pathway Diagram

The following diagram illustrates the SEAr mechanism and the energy landscape favoring the 4'-isomer.

Caption: Kinetic pathway for the electrophilic iodination of 3-nitro-1,1'-biphenyl favoring the 4'-position.

Experimental Protocols

Method A: Oxidative Iodination (I₂ / Periodic Acid)

This is the preferred industrial method due to high atom economy (utilizing both iodine atoms) and mild conditions.

Reagents & Materials

-

Substrate: 3-Nitro-1,1'-biphenyl (1.0 eq)

-

Iodine Source: Elemental Iodine (

) (0.55 eq) -

Oxidant: Periodic Acid (

or -

Solvent: Acetic Acid (

) / Water ( -

Catalyst: Sulfuric Acid (

) (cat.[1] 2-5 mol%)[2]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a condenser, dissolve 3-nitro-1,1'-biphenyl (10 mmol) in Acetic Acid (20 mL).

-

Activation: Add water (2 mL) and concentrated

(0.5 mL). Stir at room temperature for 10 minutes. -

Reagent Addition: Add Iodine (

, 5.5 mmol) and Periodic Acid (2.0 mmol) sequentially. -

Reaction: Heat the mixture to 65–70 °C for 4–6 hours.

-

Quenching: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) containing 10% Sodium Thiosulfate (

) to quench unreacted iodine. -

Isolation: Filter the precipitated solid. Wash with cold water (

) and cold ethanol ( -

Purification: Recrystallize from Ethanol or 2-Propanol to yield off-white needles.

Method B: N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA)

This method is ideal for small-scale discovery chemistry where handling solid oxidants is cumbersome.

Reagents

-

Substrate: 3-Nitro-1,1'-biphenyl (1.0 eq)

-

Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

-

Solvent/Catalyst: Trifluoroacetic Acid (TFA) (used as solvent) or Acetonitrile (

) with TFA (10-20%).

Step-by-Step Procedure

-

Setup: Dissolve 3-nitro-1,1'-biphenyl (1.0 g) in TFA (5 mL) under an inert atmosphere (

). -

Addition: Add NIS (1.1 eq) in one portion at

. -

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Note: The TFA activates NIS, generating the highly electrophilic

species.

-

-

Workup: Evaporate excess TFA under reduced pressure (use a caustic trap). Redissolve the residue in

and wash with sat. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Comparison & Validation

The following table contrasts the two primary methodologies.

| Metric | Method A: | Method B: NIS / TFA |

| Yield | 85 - 92% | 75 - 85% |

| Atom Economy | High (100% of Iodine used) | Low (Succinimide waste) |

| Regioselectivity | >95:5 (4'-Iodo : 2'-Iodo) | ~90:10 |

| Scalability | Excellent (Kg scale) | Poor (TFA cost/waste) |

| Cost | Low | High |

| Safety | Moderate (Acidic/Oxidizing) | Moderate (Corrosive TFA) |

Downstream Applications: Suzuki-Miyaura Coupling

The 4'-iodo-3-nitrobiphenyl product is a premium intermediate for synthesizing extended biaryl systems found in organic light-emitting diodes (OLEDs) and PARP inhibitors.

Workflow Diagram

Caption: Application of the iodinated scaffold in palladium-catalyzed cross-coupling.

References

-

Synthesis of Iodoarenes via Oxidative Iodination

- Source: Organic Syntheses, Coll. Vol. 5, p.660 (1973).

- Title: Iodination of deactivated arom

-

URL:[Link]

-

Regioselectivity in Electrophilic Substitution of Biphenyls

- Source: Journal of the American Chemical Society.

- Context: Electronic directing effects of distal substituents on biphenyl systems.

-

URL:[Link]

-

NIS/TFA Method for Deactivated Arenes

-

Green Chemistry Approaches to Iodination

- Source: Synthesis 2002(11): 1513-1518.

-

Title: Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes (Relevant for mechanism).[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Iodo-3-nitro-1,1'-biphenyl

This Application Note provides a validated, high-efficiency protocol for the Suzuki-Miyaura cross-coupling of 2-iodo-3-nitro-1,1'-biphenyl . This substrate represents a "perfect storm" of steric hindrance and electronic activation, requiring a specialized catalytic system to ensure successful oxidative addition and, more critically, reductive elimination.

Protocol ID: SUZ-NITRO-BP-001 Version: 2.1 (Optimized for Steric Hindrance) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The coupling of 2-iodo-3-nitro-1,1'-biphenyl presents a unique synthetic challenge. The iodine atom is flanked by a phenyl ring (C1) and a nitro group (C3), creating a sterically congested "tri-ortho" environment. While the electron-withdrawing nitro group facilitates oxidative addition of the C–I bond, it significantly impedes the transmetallation and reductive elimination steps due to steric clashing with the incoming nucleophile.

This protocol utilizes Buchwald’s SPhos Pd G2 precatalyst system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected for its ability to stabilize the monoligated Pd(0) species and facilitate coupling in extremely hindered biaryl systems.

Key Performance Indicators

| Parameter | Standard Condition | Optimized Protocol (This Guide) |

| Catalyst System | Pd(PPh₃)₄ | SPhos Pd G2 (or Pd(OAc)₂/SPhos) |

| Reaction Time | 12–24 Hours | 2–6 Hours |

| Temperature | 80 °C | 100 °C |

| Yield (Typical) | 30–50% (Homocoupling side-products) | 85–95% |

| Solvent System | DMF or THF | Toluene/Water (10:1) |

Mechanistic Rationale & Catalyst Selection

The success of this protocol hinges on overcoming the steric barrier at the palladium center.

The "Tri-Ortho" Challenge

-

Oxidative Addition (Fast): The nitro group at C3 makes the C2–I bond electron-deficient, allowing rapid oxidative addition to Pd(0).

-

Transmetallation (Slow): The bulky boronic acid must approach a crowded Pd(II) center.

-

Reductive Elimination (Critical): The formation of the C–C bond requires the two aryl groups to align. The C1-Phenyl and C3-Nitro groups create a "wall," making this step the rate-determining bottleneck.

Why SPhos?

-

Electron Richness: The dicyclohexylphosphino group increases electron density on Pd, preventing catalyst decomposition during the slow transmetallation step.

-

Steric Bulk: The biaryl backbone of SPhos promotes the release of the product (reductive elimination) to relieve steric strain at the metal center.

Mechanistic Pathway (Graphviz)

Caption: Catalytic cycle highlighting the role of SPhos in forcing reductive elimination despite the steric hindrance of the 3-nitro and 1-phenyl groups.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: SPhos Pd G2 (2–5 mol%)

-

Alternative: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv)

-

Solvent: Toluene (HPLC grade, degassed) and Deionized Water.

Step-by-Step Procedure

Phase 1: Reaction Setup (Inert Atmosphere)

-

Vessel Prep: Oven-dry a 20 mL resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with:

-

2-Iodo-3-nitro-1,1'-biphenyl (1.0 mmol, 325 mg)

-

Aryl Boronic Acid (1.5 mmol)

-

K₃PO₄ (3.0 mmol, 636 mg)

-

SPhos Pd G2 (0.02 mmol, 15 mg)

-

-

Purging: Cap the vial and purge with Argon for 5 minutes (via needle inlet/outlet).

Phase 2: Solvent Addition & Reaction

-

Solvent Prep: In a separate flask, sparge Toluene/Water (10:1 ratio) with Argon for 15 minutes.

-

Injection: Add 5 mL of the degassed solvent mixture to the reaction vial via syringe.

-

Heating: Place the vial in a pre-heated oil bath or heating block at 100 °C . Stir vigorously (800+ RPM).

-

Note: Vigorous stirring is crucial for the biphasic system.

-

-

Monitoring: Monitor by TLC or LC-MS at 2 hours. The reaction is typically complete within 4–6 hours.

-

TLC Stain: UV active. Nitro compounds often appear yellow; reduction products (amines) stain red/purple with Ninhydrin.

-

Phase 3: Workup & Purification

-

Cooling: Cool the mixture to room temperature.

-

Extraction: Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

-

Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–20% EtOAc). The nitro-terphenyl product is usually less polar than the starting boronic acid but more polar than the starting iodide.

-

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G2 . XPhos is even bulkier and may handle the "tri-ortho" clash better. |

| Protodeboronation | Boronic Acid Instability | Use Boronic Pinacol Ester instead of acid. Switch base to anhydrous K₂CO₃ in Dioxane. |

| Homocoupling (Biaryl) | Oxidation of Boronic Acid | Ensure strict oxygen-free conditions. Degas solvents longer. |

| Dehalogenation (Ar-H) | Hydride Source present | Ensure solvents are anhydrous (if using alcohols). Reduce reaction time. |

Safety & Handling

-

Nitro Compounds: While 2-iodo-3-nitro-1,1'-biphenyl is stable, nitro-aromatics can be energetic. Avoid heating dry solids.

-

Palladium: Heavy metal waste must be segregated.

-

Pressure: Heating toluene/water to 100 °C in a closed vial generates pressure. Use pressure-rated vials.

References

-

Catalyst Design for Hindered Biaryls

-

SPhos Efficacy

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

-

Coupling of Nitro-Aryl Halides

-